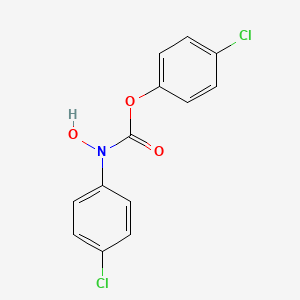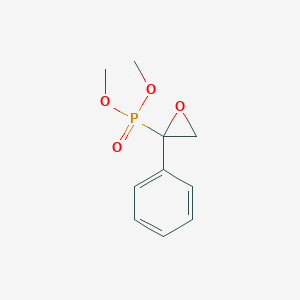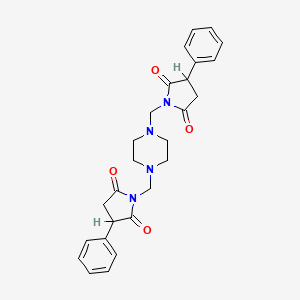
N,N'-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) is a complex organic compound with the molecular formula C26H28N4O4 and a molecular weight of 460.58 g/mol This compound is characterized by the presence of a piperazine ring linked to two phenylsuccinimide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) typically involves the reaction of piperazine with phenylsuccinimide derivatives under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(1-methylheptyl)-1,4-benzenediamine: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
N,N’-Bis(4-pyridylmethyl)piperazine: Another piperazine derivative with different functional groups, used in various chemical and biological studies.
Uniqueness
N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) is unique due to its specific combination of a piperazine ring and phenylsuccinimide groups. This structure imparts unique chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
15155-38-1 |
|---|---|
Fórmula molecular |
C26H28N4O4 |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
1-[[4-[(2,5-dioxo-3-phenylpyrrolidin-1-yl)methyl]piperazin-1-yl]methyl]-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H28N4O4/c31-23-15-21(19-7-3-1-4-8-19)25(33)29(23)17-27-11-13-28(14-12-27)18-30-24(32)16-22(26(30)34)20-9-5-2-6-10-20/h1-10,21-22H,11-18H2 |
Clave InChI |
CSQHFKPJMOYEJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CN2C(=O)CC(C2=O)C3=CC=CC=C3)CN4C(=O)CC(C4=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



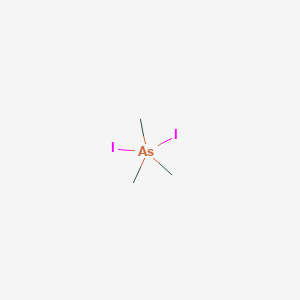
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
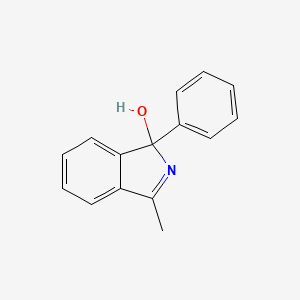

![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
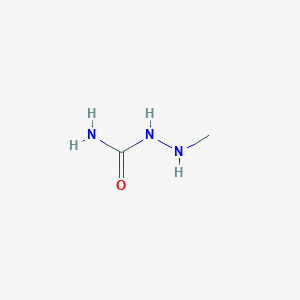
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)


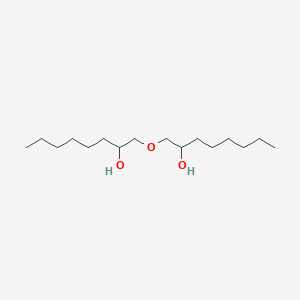
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
